

Isothiazol-4-ylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Isothiazol-4-ylboronic acid

Cat. No.: B1404951

[Get Quote](#)

Core Physicochemical Properties and Handling

Isothiazol-4-ylboronic acid is a solid, bench-stable reagent under standard laboratory conditions, making it a convenient building block for synthetic campaigns.[\[1\]](#) Its fundamental properties are summarized below.

Data Summary

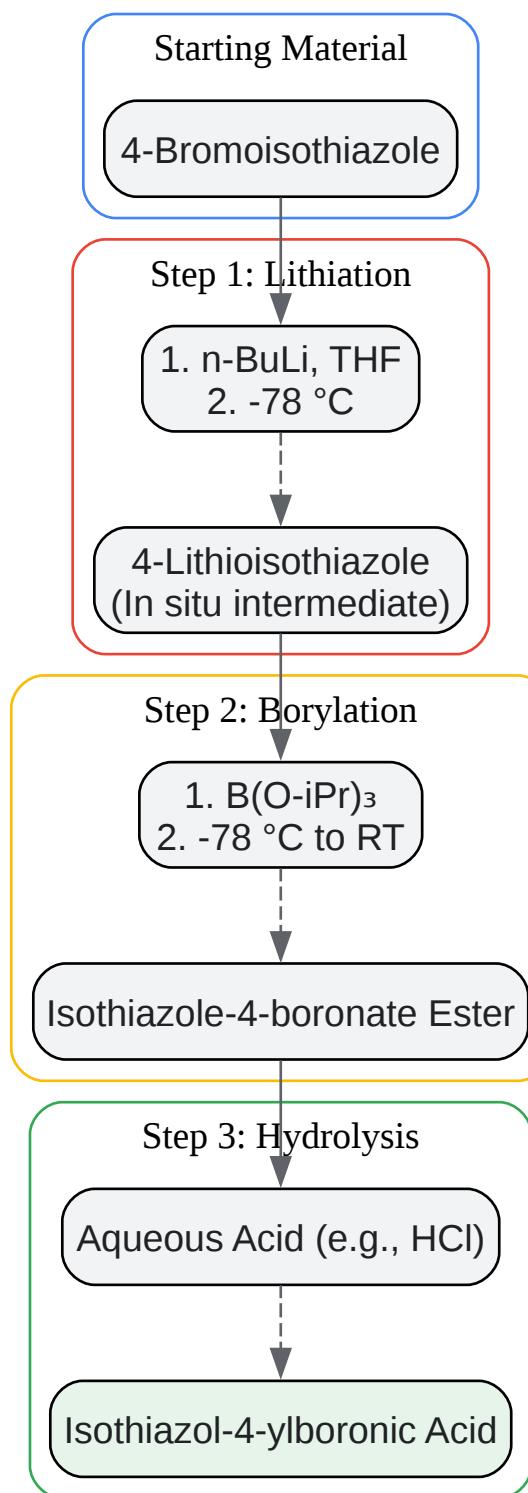
Property	Value	Source(s)
CAS Number	1448859-47-9	[1] [2]
Molecular Formula	C ₃ H ₄ BNO ₂ S	[2]
Molecular Weight	128.95 g/mol	[2] [3]
IUPAC Name	(1,2-thiazol-4-yl)boronic acid	[2]
Appearance	Solid	[1]
Topological Polar Surface Area	53.35 Å ²	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bonds	1	[3]
SMILES	OB(O)C1=CSN=C1	[3]

Stability, Storage, and Handling

As with many boronic acids, **Isothiazol-4-ylboronic acid** is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon exposure to water. For long-term viability, it is recommended to store the compound under inert gas, sealed, and refrigerated (2-8°C).[4]

From a safety perspective, standard laboratory precautions should be observed. The compound is classified as a potential irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[4]

Predicted pKa and Solubility Profile


- Acidity (pKa): Specific experimental pKa data for **Isothiazol-4-ylboronic acid** is not widely published. However, its acidity can be reliably predicted and understood by comparison to well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to phenylboronic acid. Experimental determination of the pKa would typically be performed via potentiometric or spectrophotometric titration, which are standard methods for such compounds.[5]
- Solubility: Based on studies of analogous compounds like phenylboronic acid, **Isothiazol-4-ylboronic acid** is expected to be soluble in polar organic solvents such as methanol, DMSO, DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes, particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g., dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the coupling partner.

Proposed Synthetic Route

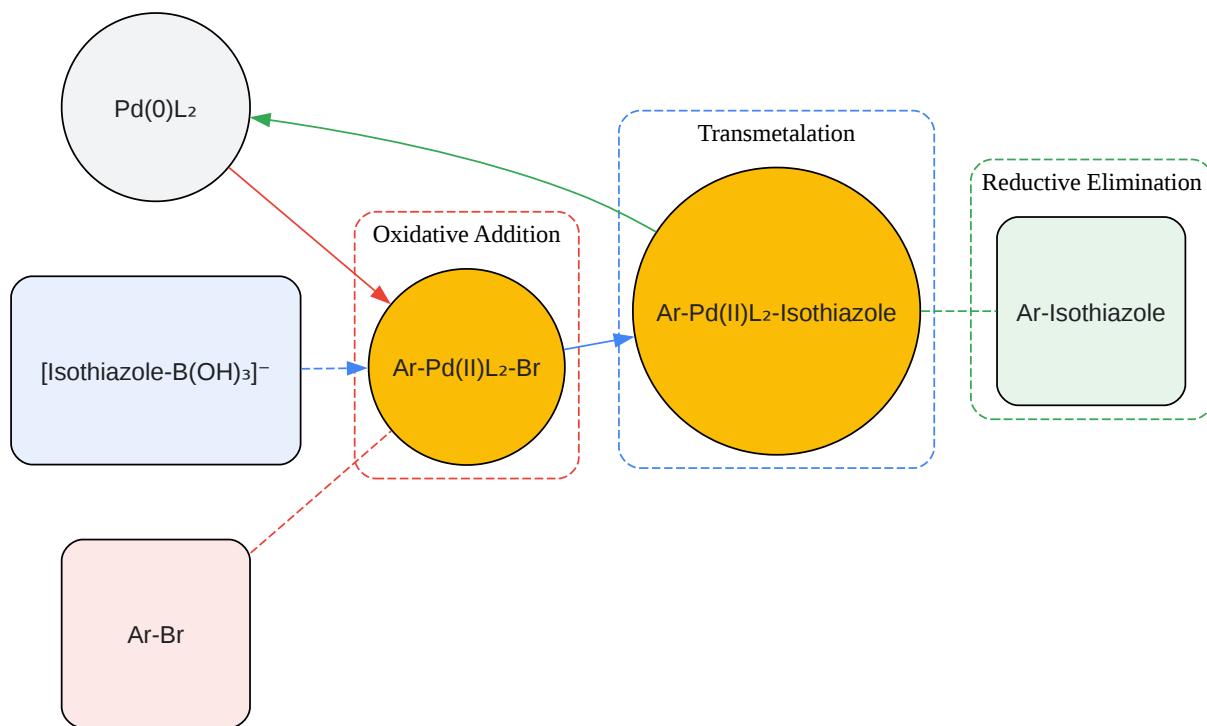
While **Isothiazol-4-ylboronic acid** is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A robust and common strategy for the

synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by borylation.

A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is immediately quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target **Isothiazol-4-ylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Isothiazol-4-ylboronic acid**.


Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary utility of **Isothiazol-4-ylboronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of biaryl and hetero-biaryl structures.^[7]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps:^[8]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
- Transmetalation: The boronic acid must first be activated by a base (e.g., CO_3^{2-}) to form a more nucleophilic boronate species $[\text{B}(\text{OH})_3\text{R}]^-$.^[9] This species then transfers the isothiazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-isothiazole complex. This is the crucial C-C bond forming precursor step.
- Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group) are eliminated from the palladium center, forming the final coupled product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of **Isothiazol-4-ylboronic acid** with a generic aryl bromide.

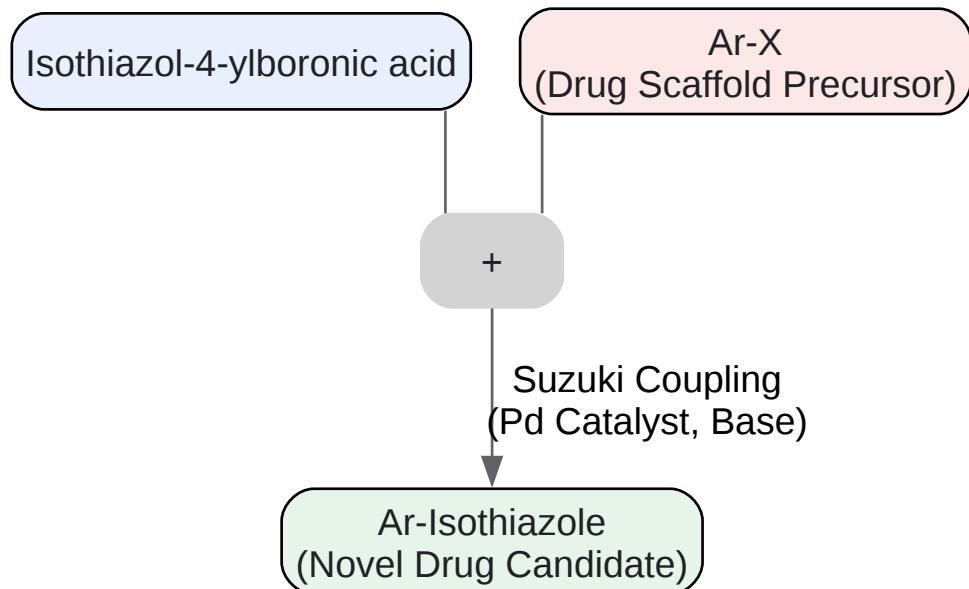
Objective: To synthesize 4-(Aryl)-isothiazole.

Materials:

- **Isothiazol-4-ylboronic acid** (1.2 eq)

- Aryl Bromide (1.0 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate (K_3PO_4), tribasic (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Methodology:


- Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), **Isothiazol-4-ylboronic acid** (1.2 eq), and K_3PO_4 (3.0 eq).
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K_3PO_4 is an effective base for activating the boronic acid without causing significant hydrolysis of sensitive functional groups.
- Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve $\text{Pd}(\text{OAc})_2$ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often crucial for coupling with heteroaryl partners.
- Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
 - Causality: The $\text{Pd}(0)$ species is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure high yields.
- Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.

- Causality: The solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the catalyst.
- Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. It is present in drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][9]

Isothiazol-4-ylboronic acid is an ideal reagent for introducing this pharmacophore during lead optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 2. Isothiazol-4-ylboronic acid | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1448859-47-9|Isothiazol-4-ylboronic acid|BLD Pharm [bldpharm.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]

- To cite this document: BenchChem. [Isothiazol-4-ylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties\]](https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com